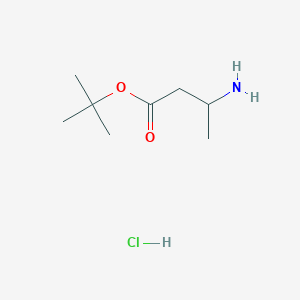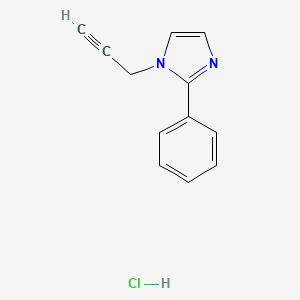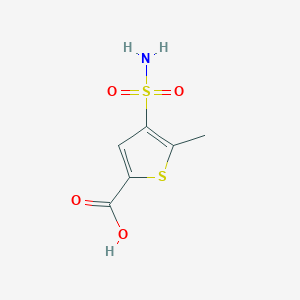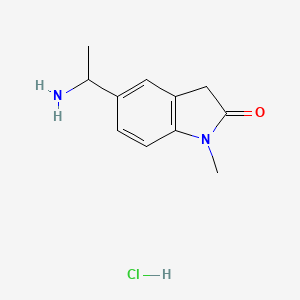
Tert-butyl 3-aminobutanoate hydrochloride
Vue d'ensemble
Description
Tert-butyl 3-aminobutanoate hydrochloride is a useful intermediate for pharmaceutical and organic synthesis . It is a clear to light yellow viscous liquid .
Synthesis Analysis
The synthesis of tert-butyl esters, such as Tert-butyl 3-aminobutanoate hydrochloride, often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . In one of the classical methods, mineral acid-catalyzed addition of isobutene to amino acids is employed .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-aminobutanoate hydrochloride is C8H17NO2 . Its InChI Code is 1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 .Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. Tert-butyl alcohol is deprotonated with a strong base to give the alkoxide .Physical And Chemical Properties Analysis
Tert-butyl 3-aminobutanoate hydrochloride is a clear to light yellow viscous liquid . Its refractive index is 1.4240 to 1.4260 (20°C, 589 nm) .Applications De Recherche Scientifique
Multifunctional Dendrimer Synthesis
Tert-butyl 3-aminobutanoate hydrochloride is employed in the synthesis of new types of 1 → (2 + 1) C-branched monomers, which are crucial for constructing multifunctionalized dendrimers. These dendrimers, due to their unique structure and functionalization capabilities, hold promise for various applications, including drug delivery systems and nanotechnology (Newkome et al., 2003).
Biocompatible Polymer Production
The compound is also instrumental in the production of biocompatible polymers through alternating copolymerization with carbon dioxide. Such polymers, derived from racemic-tert-butyl 3,4-epoxybutanoate and CO2, exhibit significant biocompatibility and are being explored for biomedical applications, including drug delivery and tissue engineering (Tsai et al., 2016).
Enzyme Inhibition Studies
Research into 4-amino-2-(substituted methyl)-2-butenoic acids, synthesized from tert-butyl 3-aminobutanoate hydrochloride, contributes to the understanding of enzyme inhibition mechanisms. These studies are crucial for the development of novel pharmaceuticals and therapeutic agents by identifying potential enzyme inhibitors (Silverman et al., 1986).
Amino Acid Synthesis
The compound is used in the asymmetric synthesis of diaminobutanoic acids, which are valuable building blocks in peptide synthesis and pharmaceuticals. Such syntheses contribute to the development of new drugs and therapeutic peptides with improved efficacy and specificity (Bunnage et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNDKSXVMHZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-aminobutanoate hydrochloride | |
CAS RN |
1269151-21-4 | |
| Record name | tert-butyl 3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dichlorobenzene](/img/structure/B1522840.png)


![6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B1522843.png)


![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)




![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
